molecular formula C14H14N2O2S B2891205 4-(2,3-Dihydro-1-benzothiophene-3-carbonyl)morpholine-3-carbonitrile CAS No. 1436213-06-7

4-(2,3-Dihydro-1-benzothiophene-3-carbonyl)morpholine-3-carbonitrile

Cat. No. B2891205
CAS RN: 1436213-06-7
M. Wt: 274.34
InChI Key: BHLYIDBWRRPPLZ-UHFFFAOYSA-N
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Description

The compound “4-(2,3-Dihydro-1-benzothiophene-3-carbonyl)morpholine-3-carbonitrile” is a complex organic molecule. It contains a benzothiophene moiety, which is a heterocyclic compound with a five-membered ring made up of one sulfur atom . The benzothiophene moiety is attached to a morpholine ring via a carbonyl group, and a nitrile group is attached to the morpholine ring .


Synthesis Analysis

The synthesis of benzothiophene derivatives often involves heterocyclization of various substrates . Common synthetic methods include the Gewald reaction, the Paal–Knorr reaction, the Fiesselmann synthesis, and the Hinsberg synthesis . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . The Paal–Knorr reaction involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

The molecular structure of “4-(2,3-Dihydro-1-benzothiophene-3-carbonyl)morpholine-3-carbonitrile” is complex, with a benzothiophene moiety, a carbonyl group, a morpholine ring, and a nitrile group . The benzothiophene moiety is a five-membered ring containing one sulfur atom . The morpholine ring is a six-membered ring containing one nitrogen and one oxygen atom .


Chemical Reactions Analysis

The chemical reactions involving “4-(2,3-Dihydro-1-benzothiophene-3-carbonyl)morpholine-3-carbonitrile” are likely to be complex due to the presence of multiple reactive groups. The benzothiophene moiety can undergo various reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions . The carbonyl group can undergo nucleophilic addition reactions, and the nitrile group can undergo nucleophilic substitution reactions .

Scientific Research Applications

Novel Synthesis and Anti-inflammatory Properties

A study by Girgis et al. (2007) detailed the novel synthesis of [1]-benzothiepino[5,4-b]pyridine-3-carbonitriles and their examination for anti-inflammatory properties. The research found that these compounds possess considerable anti-inflammatory activity, with some derivatives showing comparable activity to indomethacin, a standard reference in pharmacological screenings (Girgis et al., 2007).

Potential Inhibitor of Hepatitis B

Ivachtchenko et al. (2019) developed a method for synthesizing 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate and evaluated its potential as a new inhibitor of hepatitis B. This substance demonstrated nanomolar inhibitory activity against HBV in vitro, suggesting its promise as a therapeutic agent (Ivachtchenko et al., 2019).

Copper(I) Iodide-Catalyzed Synthesis

Petrov et al. (2015) reported on the copper(I) iodide-catalyzed synthesis of 1-benzothiophen-2-amines, critical intermediates in the synthesis of Raloxifene and its analogs. This study contributes to the efficient synthesis of important pharmaceutical compounds (Petrov et al., 2015).

Synthesis of Morphlinotetrahydrothieno[2,3-c]Isoquinolines

El-Dean et al. (2008) synthesized 1-Morpholin-4-yl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile and used it as a starting material for creating various thienotetrahydroisoquinolines. This work showcases the versatility of morpholine derivatives in synthesizing complex heterocyclic compounds (El-Dean et al., 2008).

Vibrational Spectroscopy and Quantum Chemical Methods

Xavier and Raj (2013) conducted a study on 4-morpholine carbonitrile using vibrational spectroscopy and quantum chemical methods. Their research provided detailed insights into the molecular geometry and vibrational frequencies of the compound, highlighting its electronic structure and stability (Xavier & Raj, 2013).

Future Directions

The future directions for research on “4-(2,3-Dihydro-1-benzothiophene-3-carbonyl)morpholine-3-carbonitrile” could include further investigation into its synthesis, chemical reactions, mechanism of action, and biological activities. Given the wide range of biological activities exhibited by benzothiophene derivatives, this compound could potentially be developed into a useful pharmaceutical drug .

properties

IUPAC Name

4-(2,3-dihydro-1-benzothiophene-3-carbonyl)morpholine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c15-7-10-8-18-6-5-16(10)14(17)12-9-19-13-4-2-1-3-11(12)13/h1-4,10,12H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHLYIDBWRRPPLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1C(=O)C2CSC3=CC=CC=C23)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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